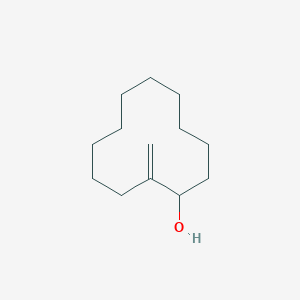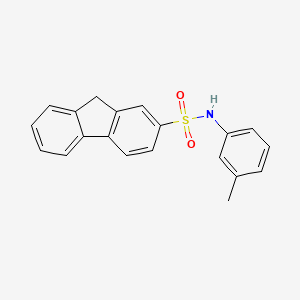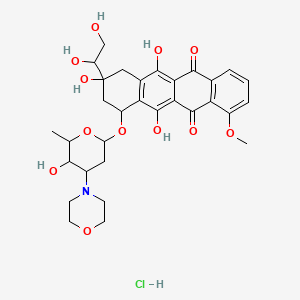![molecular formula C23H27NO B13992369 3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1'-biphenyl]-4-ol CAS No. 57553-16-9](/img/structure/B13992369.png)
3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1'-biphenyl]-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Tricyclo[3311~3,7~]decan-1-yl)amino]methyl}[1,1’-biphenyl]-4-ol is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1’-biphenyl]-4-ol typically involves multiple steps. The starting material is often a tricyclo[3.3.1.1~3,7~]decane derivative, which undergoes a series of reactions to introduce the amino and biphenyl groups. Common reagents used in these reactions include various amines, biphenyl derivatives, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield simpler hydrocarbons.
Aplicaciones Científicas De Investigación
3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1’-biphenyl]-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane: A simpler tricyclic compound with similar structural features.
1-Adamantanol: Another tricyclic compound with a hydroxyl group.
2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-3-(tricyclo[3.3.1.1~3,7~]decan-1-ylimino)isoindolin-1-one: A more complex tricyclic compound with additional functional groups.
Uniqueness
3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1’-biphenyl]-4-ol is unique due to its combination of a tricyclic structure with an amino and biphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
57553-16-9 |
|---|---|
Fórmula molecular |
C23H27NO |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
2-[(1-adamantylamino)methyl]-4-phenylphenol |
InChI |
InChI=1S/C23H27NO/c25-22-7-6-20(19-4-2-1-3-5-19)11-21(22)15-24-23-12-16-8-17(13-23)10-18(9-16)14-23/h1-7,11,16-18,24-25H,8-10,12-15H2 |
Clave InChI |
OUMRNKSTLMHUAQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)NCC4=C(C=CC(=C4)C5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-methylbenzamide](/img/structure/B13992308.png)
![3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid](/img/structure/B13992314.png)

![N-(3-phenylphenyl)-4-[2-[(3-phenylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13992319.png)

![5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B13992327.png)




![1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13992350.png)


